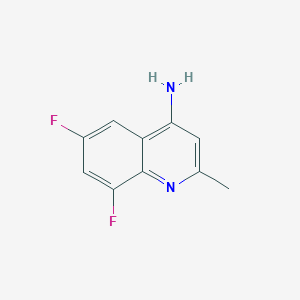

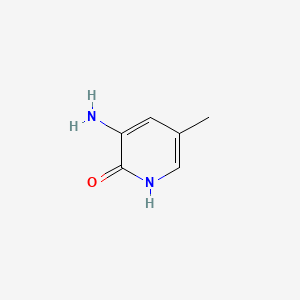

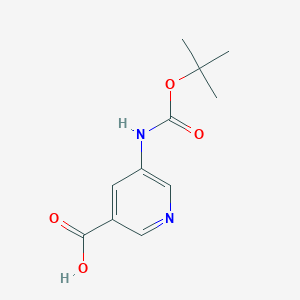

![molecular formula C8H6BBrO2S B1291902 5-Bromobenzo[B]thiophene-2-boronic acid CAS No. 884010-25-7](/img/structure/B1291902.png)

5-Bromobenzo[B]thiophene-2-boronic acid

説明

The compound of interest, 5-Bromobenzo[b]thiophene-2-boronic acid, is a brominated thiophene derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated benzo[b]thiophene derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in different solvents leads to the formation of 2- or 5-bromo derivatives, depending on the reaction conditions . Additionally, the Vilsmeier–Haack formylation of the same compound yields a mixture of formyl derivatives, showcasing the reactivity of the thiophene ring towards electrophilic substitution reactions . These findings suggest that the synthesis of 5-Bromobenzo[b]thiophene-2-boronic acid could potentially be achieved through similar bromination strategies, followed by the introduction of the boronic acid group.

Molecular Structure Analysis

The molecular structure of brominated benzo[b]thiophene derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structures of products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal hydrogen bonding and weak π-π stacking interactions, which are important for the stability and reactivity of these compounds . These structural features are likely to be relevant for 5-Bromobenzo[b]thiophene-2-boronic acid as well, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated benzo[b]thiophene derivatives participate in a variety of chemical reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted amino derivatives, demonstrating the potential for nucleophilic aromatic substitution reactions . Moreover, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids indicates the propensity of these compounds to undergo cyclization reactions . The sequential bromination, cyclization, and aromatization reactions using N-bromosuccinimide further illustrate the versatility of brominated benzo[b]thiophene derivatives in synthetic chemistry . These reactions provide a framework for understanding the potential reactivity of 5-Bromobenzo[b]thiophene-2-boronic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzo[b]thiophene derivatives are influenced by the presence of bromine and other substituents on the thiophene ring. The 1H NMR and mass spectra of bromo-compounds provide valuable information about their structure and electronic properties . The reactivity of these compounds in different chemical reactions, such as bromination and formylation, highlights their potential utility as intermediates in organic synthesis . The ability to form cocrystals and engage in hydrogen bonding and π-π interactions also suggests that 5-Bromobenzo[b]thiophene-2-boronic acid may have similar properties, which could be exploited in the design of new materials or pharmaceuticals .

科学的研究の応用

Synthesis and Chemical Properties

Compounds similar to 5-Bromobenzo[b]thiophene-2-boronic acid have been synthesized and studied for their chemical properties and reactivity. For instance, the synthesis and pharmacological study of antihyperlipaemic activity of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones highlights the potential of thiophene derivatives in developing pharmacologically active compounds (Shishoo et al., 1990). Such studies are crucial for understanding the reactivity and potential chemical applications of 5-Bromobenzo[b]thiophene-2-boronic acid in synthesizing new compounds with desired properties.

Biological Activities

Research on thiophene analogs, such as the thiophene analogs of naphthoxazines and 2-aminotetralins, suggests that these compounds can have significant biological activities, including effects on neurotransmission and potential therapeutic applications in neurological disorders (Rodenhuis et al., 2000). This indicates the potential of 5-Bromobenzo[b]thiophene-2-boronic acid in neuroscience research and drug development.

Therapeutic Applications

Compounds with similar structures have been explored for their therapeutic applications. For example, novel boron-containing molecules have shown potent activity against Trypanosoma brucei, suggesting the potential of boron-containing compounds in treating infectious diseases (Nare et al., 2010). Similarly, 5-Bromobenzo[b]thiophene-2-boronic acid could be investigated for its potential in developing new treatments for infectious or other diseases.

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 5-Bromobenzo[B]thiophene-2-boronic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

特性

IUPAC Name |

(5-bromo-1-benzothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQKSUMPFAJLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629631 | |

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[B]thiophene-2-boronic acid | |

CAS RN |

884010-25-7 | |

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

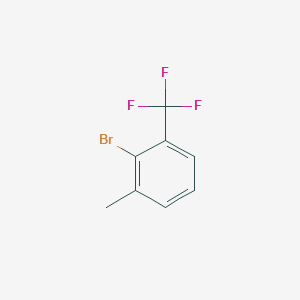

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)